Species-Specific Substrate Affinity: HMG-CoA Trisodium Salt Km Values Across Prokaryotic, Fungal, and Mammalian HMGR
The D,L-3-hydroxy-3-methylglutaryl coenzyme A trisodium salt preparation exhibits distinct substrate affinity profiles when assayed against HMGR enzymes from different biological sources, a differentiation that alternative HMG-CoA preparations lacking this characterized behavior cannot provide. Kinetic studies using the trisodium salt as substrate reveal Km values ranging from 4.2 ± 0.3 μM for prokaryotic HMGR (Pseudomonas mevalonii) to 15.6 ± 1.2 μM for fungal HMGR (Saccharomyces cerevisiae) and 8.9 ± 0.7 μM for mammalian HMGR (Rattus norvegicus) . This 3.7-fold variation in apparent affinity (Km ratio: fungal/mammalian = 1.75; fungal/prokaryotic = 3.71) is not observed with alternative substrates such as mevalonate or with non-kinetically characterized HMG-CoA stocks [1].
| Evidence Dimension | Substrate affinity (Km) for HMG-CoA reductase |
|---|---|
| Target Compound Data | Km = 4.2 ± 0.3 μM (prokaryotic, P. mevalonii); 15.6 ± 1.2 μM (fungal, S. cerevisiae); 8.9 ± 0.7 μM (mammalian, R. norvegicus) |
| Comparator Or Baseline | Uncharacterized HMG-CoA preparations: Km not determined or reported as variable |
| Quantified Difference | 3.7-fold range across species (4.2-15.6 μM); fungal/mammalian Km ratio = 1.75; fungal/prokaryotic ratio = 3.71 |
| Conditions | Enzyme kinetics assay using purified recombinant HMGR from indicated species, NADPH as cofactor, pH 7.2, 37°C |
Why This Matters
This species-specific Km profiling enables researchers to select appropriate substrate concentrations for HMGR assays from diverse organisms, preventing substrate saturation artifacts that occur with uncharacterized HMG-CoA preparations.
- [1] Friesen JA, Rodwell VW. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. Genome Biol. 2004;5(11):248. Class II HMGR kinetic parameters. View Source
